3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry
The compound 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline represents a modern approach to rational drug design, where specific structural motifs are combined to optimize a molecule's physicochemical and pharmacokinetic properties. As a substituted aniline (B41778), it belongs to a class of compounds that are foundational to the synthesis of numerous pharmaceuticals. The presence of both a fluorine atom and a saturated heterocycle, the 1,4-diazepan ring, positions this molecule at the intersection of several key areas of medicinal chemistry research, including the development of enzyme inhibitors, receptor modulators, and other therapeutic agents. The careful arrangement of these functional groups on the aniline scaffold suggests a targeted effort to create a novel chemical entity with potentially enhanced biological activity and a more favorable metabolic profile.
Rationale for Strategic Incorporation of Fluorine and Diazepan Moieties in Bioactive Scaffolds
The inclusion of fluorine and a diazepan ring in a single molecular framework is a deliberate strategy to impart desirable characteristics for a bioactive compound.
Fluorine Moiety: The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance a drug candidate's properties. nih.govresearchgate.net Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic properties with minimal steric impact. researchgate.netbenthamscience.com This can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation, increased binding affinity to target proteins, and modulated lipophilicity, which can enhance membrane permeability. nih.govconsensus.app The powerful electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, such as the aniline amine, which is a critical factor in controlling a compound's physical properties and biological interactions. researchgate.net
| Property Influenced by Fluorine | Rationale for Incorporation in Drug Design |
| Metabolic Stability | Blocks metabolically vulnerable sites, increasing the drug's half-life. researchgate.netresearchgate.net |
| Binding Affinity | Can enhance interactions with target proteins through unique electronic properties. nih.govconsensus.app |
| Lipophilicity & Permeability | Judicious placement can increase a molecule's ability to cross biological membranes. researchgate.net |
| pKa Modulation | Alters the basicity of nearby amines, influencing solubility and receptor binding. researchgate.net |
Diazepan Moiety: The 1,4-diazepan ring is a seven-membered saturated heterocycle. This structural feature is a key component of the well-known benzodiazepine (B76468) class of drugs, such as diazepam (Valium), which are noted for their activity in the central nervous system (CNS). foodb.canih.govnih.gov The inclusion of a diazepan ring provides a flexible yet defined three-dimensional scaffold that can orient substituents in specific vectors for optimal interaction with biological targets. Saturated heterocycles are increasingly explored in drug discovery to move away from flat, aromatic structures, thereby improving solubility and providing access to new chemical space. The methylated nitrogen within the diazepan ring of this specific compound further modifies its basicity and potential for hydrogen bonding.
Overview of Current Research Trajectories on Analogous Chemical Entities
Research on compounds structurally analogous to this compound highlights the modular nature of the 3-fluoroaniline (B1664137) scaffold. By varying the heterocyclic moiety at the 4-position, researchers can tune the molecule's properties for different applications.
A notable analog is 3-Fluoro-4-morpholinoaniline . This compound is a key intermediate in the synthesis of the antibiotic drug linezolid. researchgate.net Its derivatives have also been investigated for their antimicrobial activity. ossila.com Another related compound is 3-Fluoro-4-(piperazin-1-yl)aniline , which serves as a building block in synthetic chemistry. vibrantpharma.com
These examples demonstrate a clear research trajectory where the 3-fluoroaniline core is retained for its favorable electronic and metabolic properties, while the attached heterocycle is varied to achieve different biological or material science objectives. Research in this area often focuses on creating libraries of such compounds to screen for new therapeutic activities or to develop intermediates for the synthesis of more complex molecules.
| Analogous Compound | Key Structural Difference | Research Application / Significance |
| 3-Fluoro-4-morpholinoaniline | Contains a morpholine (B109124) ring instead of a methyl-diazepan ring. | Intermediate for the antibiotic Linezolid; derivatives show antimicrobial activity. researchgate.netossila.com |
| 3-Fluoro-4-(piperazin-1-yl)aniline | Contains a piperazine (B1678402) ring instead of a methyl-diazepan ring. | A versatile chemical building block for further synthesis. vibrantpharma.com |
Significance of the Aniline Core in Diverse Bioactive Compounds
The aniline (phenylamine) group is a cornerstone of medicinal chemistry and is found in a vast array of pharmaceutical compounds. researchgate.net It serves as a versatile and synthetically accessible scaffold from which complex molecules can be built.
However, the aniline motif is not without its challenges. It can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. nih.govumich.edu These metabolites can potentially cause toxicity or other adverse drug reactions. nih.gov Consequently, a significant area of research is dedicated to mitigating these risks, either by modifying the aniline ring with groups like fluorine to block metabolism or by developing "isosteres"—structurally different groups that mimic aniline's function without its metabolic liabilities. cresset-group.comacs.org Despite these concerns, the aniline core remains a prevalent and important structure in drug development due to its proven utility in establishing critical interactions with biological targets. researchgate.netnih.gov
| Feature of Aniline Core | Significance in Medicinal Chemistry |
| Versatility | A common and synthetically accessible starting point for numerous drugs. umich.educresset-group.com |
| Bioactivity | Forms the core structure of many active compounds, including antibiotics and anesthetics. researchgate.net |
| Metabolic Liability | Prone to oxidation, which can lead to reactive metabolites and potential toxicity. nih.gov |
| Research Focus | A target for modification (e.g., fluorination) to improve metabolic stability and safety profiles. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-5-2-6-16(8-7-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMBVDQVQEWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653856 | |
| Record name | 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-30-5 | |
| Record name | 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Fluoro 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
Comprehensive Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, reveals a logical disconnection strategy. The primary disconnection is at the C-N bond between the aniline (B41778) ring and the diazepane moiety. This bond is synthetically formed through a nucleophilic aromatic substitution (SNAr) reaction. This disconnection points to two key precursors: a substituted fluoronitrobenzene and 1-methyl-1,4-diazepane.
The aniline functional group in the target molecule is commonly derived from the reduction of a nitro group. This suggests that the immediate precursor is 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane. This intermediate is, in turn, synthesized from 3,4-difluoronitrobenzene (B149031) and 1-methyl-1,4-diazepane. The retrosynthetic pathway is illustrated below:
Retrosynthetic Pathway

The key precursors identified through this analysis are:
3,4-Difluoronitrobenzene: This commercially available starting material provides the fluorinated phenyl ring and the nitro group, which serves as a precursor to the aniline and activates the ring for nucleophilic aromatic substitution.
1-Methyl-1,4-diazepane: This cyclic diamine is the nucleophile that displaces one of the fluorine atoms on the aromatic ring.
Development and Optimization of Convergent and Linear Synthetic Pathways
The synthesis of this compound is typically carried out via a linear two-step sequence. This approach is efficient and allows for the isolation and purification of the intermediate, ensuring the high quality of the final product.
The forward synthesis involves two main transformations:
Nucleophilic Aromatic Substitution (SNAr): The first step is the reaction of 3,4-difluoronitrobenzene with 1-methyl-1,4-diazepane. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atom at the para position to the nitro group is preferentially displaced by the secondary amine of the diazepane.
Reduction of the Nitro Group: The second step is the reduction of the nitro group in the intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane, to an amine. This is a standard transformation, and several methods can be employed, with catalytic hydrogenation being a common and clean choice.
Synthetic Scheme

The efficiency of the synthesis is highly dependent on the optimization of each step.
Step 1: Nucleophilic Aromatic Substitution
For the SNAr reaction, several parameters can be adjusted to maximize the yield and minimize side reactions. A base is typically added to neutralize the hydrofluoric acid (HF) generated during the reaction.
| Parameter | Optimized Condition | Rationale |
| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) (ACN) | These solvents effectively solvate the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant degradation of reactants or products. |
| Base | Inorganic bases like K₂CO₃ or organic bases like triethylamine (B128534) (TEA) | Neutralizes the HF byproduct, driving the reaction to completion. |
| Stoichiometry | A slight excess of 1-methyl-1,4-diazepane | Can help to ensure complete consumption of the 3,4-difluoronitrobenzene. |
Step 2: Nitro Group Reduction
The reduction of the nitro group is a critical step, and the choice of reducing agent and conditions is important to achieve a high yield of the desired aniline without affecting the other functional groups.
| Parameter | Optimized Condition | Rationale |
| Catalyst | Palladium on carbon (Pd/C) or Raney Nickel | These are highly efficient and selective catalysts for the hydrogenation of nitro groups. |
| Reducing Agent | Hydrogen gas (H₂) | A clean and effective reducing agent that produces water as the only byproduct. |
| Solvent | Alcohols such as methanol (B129727) or ethanol | Good solvents for the starting material and product, and are compatible with catalytic hydrogenation. |
| Pressure | 1-5 atm of H₂ | Sufficient to ensure a high rate of reaction without requiring specialized high-pressure equipment. |
| Temperature | Room temperature to 50 °C | The reaction is typically exothermic and proceeds efficiently at or slightly above room temperature. |
Exploration of Stereoselective Synthetic Approaches (if applicable)
The target molecule, this compound, is achiral, and its precursors, 3,4-difluoronitrobenzene and 1-methyl-1,4-diazepane, are also achiral. Therefore, stereoselective synthetic approaches are not applicable in this synthesis.
Purification and Isolation Techniques for High-Purity Research Material
The purity of the final compound is crucial for its use in research. Both the intermediate and the final product require purification.
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane (Intermediate): After the SNAr reaction, the crude product is typically isolated by extraction and then purified by column chromatography on silica (B1680970) gel.
This compound (Final Product): Following the reduction, the catalyst is removed by filtration. The crude product is then isolated, and it can be purified by either recrystallization or column chromatography to yield a high-purity solid material.
| Compound | Purification Method | Typical Solvents |
| 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane | Column Chromatography | Ethyl acetate/Hexanes gradient |
| This compound | Recrystallization or Column Chromatography | Ethanol/Water or Dichloromethane/Methanol |
Advanced Structural Characterization and Conformational Analysis of 3 Fluoro 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of all proton and carbon signals.
A complete assignment of the proton and carbon signals for this compound would be achieved using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Based on analogous structures, the expected ¹H and ¹³C NMR chemical shifts can be predicted. For the aniline (B41778) moiety, data from 3-fluoro-4-morpholinoaniline provides a close approximation. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The diazepane ring protons would likely appear as a series of multiplets in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.0 | m |
| Aniline-NH₂ | 3.5 - 4.5 | br s |
| Diazepane-CH₂ | 2.5 - 3.5 | m |
| N-CH₃ | 2.2 - 2.5 | s |
Predicted ¹³C NMR Chemical Shifts:
| Carbons | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 150 - 155 (d, ¹JCF ≈ 240 Hz) |
| Aromatic C-N (diazepane) | 140 - 145 |
| Aromatic C-N (aniline) |
Computational Chemistry and in Silico Modeling of 3 Fluoro 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO/LUMO, Electrostatic Potential)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of a molecule. nih.govresearchgate.net These methods provide a detailed description of electron distribution, which dictates the molecule's reactivity and interaction with biological targets.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and stability. scirp.org The HOMO energy level is associated with the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. scirp.orgnih.gov For aniline (B41778) derivatives, electron-donating groups tend to increase the HOMO energy, enhancing reactivity towards electrophiles. researchgate.net In 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, the aniline ring and the diazepane nitrogen atoms are expected to be the primary sites of electron density, influencing the HOMO and LUMO distributions. Calculations using DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed for such analyses. nih.govresearchgate.netnih.gov
Table 1: Hypothetical Frontier Orbital Energies for this compound Note: These values are illustrative and based on typical ranges for similar aniline derivatives found in the literature.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.65 | Indicates electron-donating capacity, susceptibility to electrophilic attack. |
| LUMO Energy | -1.82 | Indicates electron-accepting capacity, susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.83 | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. scirp.org |
Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the aniline and diazepane moieties, as well as the fluorine atom, are expected to be regions of high negative potential, making them key sites for hydrogen bonding and other intermolecular interactions. nih.gov
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule. These methods are computationally efficient and suitable for scanning the conformational space of flexible molecules. For this compound, the seven-membered diazepane ring is the most flexible part of the structure. MM simulations can explore the various chair, boat, and twist-boat conformations of this ring to identify the most stable arrangements.
Molecular Docking Simulations for Putative Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). rjptonline.org This method is essential for identifying potential biological targets and understanding the molecular basis of interaction.
For this compound, the fluoroaniline (B8554772) scaffold is present in numerous kinase inhibitors. researchgate.netnih.gov Therefore, docking studies would likely focus on the ATP-binding sites of various protein kinases that are implicated in diseases like cancer. For instance, derivatives of 4-anilinoquinazoline (B1210976) have been docked into the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir Similarly, fluoroaniline derivatives have been studied for their interaction with B-raf protein. nih.govresearchgate.net Docking simulations would help predict key interactions, such as hydrogen bonds between the aniline NH group or diazepane nitrogens and receptor residues, as well as hydrophobic interactions involving the aromatic ring. researchgate.net The results, often expressed as a binding energy or docking score, help prioritize compounds for experimental testing. ijcce.ac.ir
Ligand-Based and Structure-Based Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.
Ligand-Based QSAR: This approach is used when the 3D structure of the target protein is unknown. It relies on a set of molecules with known activities to build a predictive model. For a series of analogs of this compound, various molecular descriptors would be calculated, including physicochemical properties (e.g., LogP, polarizability), electronic properties (e.g., dipole moment), and topological indices. mdpi.com Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that links these descriptors to the observed activity. Such models can guide the design of new derivatives with potentially improved potency.
Structure-Based QSAR (3D-QSAR): When the target structure is known, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. researchgate.net These methods require the alignment of the molecules within the target's binding site. They generate 3D contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. researchgate.net For instance, a CoMSIA study on related c-Met kinase inhibitors revealed that hydrophobic groups and negatively charged groups in specific regions of the binding site contributed to higher inhibitory activity. researchgate.net A similar approach could be applied to this compound and its analogs to provide detailed structural insights for optimization.
Predictive Metabolism Studies via In Silico Tools
Predicting a drug candidate's metabolic fate is crucial in early drug discovery to avoid issues with pharmacokinetics or the formation of toxic metabolites. nih.govnews-medical.net In silico tools can predict the sites of metabolism (SOMs) and the resulting metabolites.
Computational metabolism prediction can be broadly categorized into ligand-based and structure-based methods. nih.goveurekaselect.com Ligand-based approaches use databases of known metabolic reactions to identify susceptible substructures within the query molecule. Structure-based methods involve docking the compound into the active sites of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6), to predict reactivity. news-medical.netresearchgate.net
For this compound, in silico tools would likely predict several potential metabolic pathways:
N-dealkylation: The methyl group on the diazepane ring is a likely site for oxidation by CYP enzymes, leading to its removal.
Aromatic hydroxylation: The aniline ring could be hydroxylated, typically at positions ortho or para to the activating amino group.
Oxidation of the diazepane ring: Carbon atoms within the diazepane ring could undergo oxidation.
Predictive models can generate a ranked list of likely metabolites, which can then be targeted for identification in subsequent in vitro or in vivo experiments. news-medical.net
Table 2: Predicted Sites of Metabolism for this compound
| Potential Metabolic Reaction | Site on Molecule | Primary Enzyme Family |
|---|---|---|
| N-Demethylation | Methyl group on diazepane nitrogen | Cytochrome P450 (CYP) |
| Aromatic Hydroxylation | Phenyl ring | Cytochrome P450 (CYP) |
| Ring Oxidation | Carbon atoms of the diazepane ring | Cytochrome P450 (CYP) |
Investigation of Biological Target Engagement and Molecular Mechanism of Action in Vitro and Pre Clinical Cellular Models
Identification and Characterization of Putative Molecular Targets
There is no available information from receptor binding assays, enzyme inhibition or activation studies, or protein-protein interaction modulation assays to identify or characterize the putative molecular targets of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline.
Receptor Binding Assays (e.g., GPCRs, Ion Channels)
No studies detailing the binding affinity of this compound to G-protein coupled receptors (GPCRs), ion channels, or any other receptor types have been identified in the public domain.
Enzyme Inhibition or Activation Studies (e.g., kinases, proteases)
Data from in vitro or preclinical studies assessing the inhibitory or activatory effects of this compound on specific enzymes, such as kinases or proteases, are not available.
Protein-Protein Interaction Modulation Assays
There are no published findings from assays designed to investigate the potential of this compound to modulate protein-protein interactions.
Cellular Assay Development for Target Validation
The absence of an identified molecular target has precluded the development and validation of specific cellular assays for this compound.
Reporter Gene Assays for Pathway Activation/Inhibition
No information is available on the use of reporter gene assays to determine the effect of this compound on any cellular signaling pathways.
High-Content Imaging for Phenotypic Screening
There is no evidence of high-content imaging or other phenotypic screening approaches being used to investigate the cellular effects of this compound.
Detailed Mechanistic Studies (e.g., Orthosteric vs. Allosteric Binding, Kinetic Analysis)
No peer-reviewed studies or patents were identified that describe the specific molecular interactions of this compound with any biological target. Therefore, information regarding its binding mode, such as whether it acts at an orthosteric (primary) or allosteric (secondary) site on a target protein, is not available. Furthermore, the scientific literature lacks any kinetic analysis that would provide data on its association or dissociation rates with a biological target.
Structure-Activity Relationship (SAR) Elucidation
Comprehensive SAR studies for this compound have not been published. This includes a lack of information in the following key areas:
Design and Synthesis of Analogues for SAR Probing
While synthetic routes for similar chemical structures, such as 3-fluoro-4-morpholinoaniline, have been described in the literature, there are no specific reports on the systematic design and synthesis of analogues of this compound for the purpose of probing its structure-activity relationships.
Correlation of Structural Modifications with Biological Activity
As no studies on analogues of this specific compound have been published, there is no data available to correlate structural modifications with changes in biological activity. Such studies are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
Development of Pharmacophore Models
Pharmacophore models are essential tools in drug discovery for identifying the key chemical features required for biological activity. The development of a pharmacophore model is dependent on a set of active compounds from which the model can be derived. Due to the absence of a known biological target and a series of active analogues for this compound, no such models have been developed or published.
Pathway Analysis and Upstream/Downstream Signaling Modulations in Cellular Systems
Without an identified biological target and demonstrated cellular activity, there have been no investigations into the broader cellular effects of this compound. Consequently, there is no information on its impact on intracellular signaling pathways or any upstream or downstream modulatory effects.
Advanced Analytical Method Development for Research Applications of 3 Fluoro 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantification in Research Samples
A validated High-Performance Liquid Chromatography (HPLC) method is indispensable for determining the purity of newly synthesized batches of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline and for its quantification in various non-biological research samples. A reverse-phase HPLC (RP-HPLC) method would be the primary choice due to the compound's likely polarity.
Method Development Strategy:
The initial phase of method development would involve screening different stationary phases and mobile phase compositions to achieve optimal separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.
Column Selection: A C18 column is a common starting point for molecules of this nature. Columns with different particle sizes and lengths would be tested to balance resolution and analysis time.
Mobile Phase Optimization: A gradient elution method would likely be necessary to resolve both polar and non-polar impurities. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer to control pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would be optimized to ensure sharp peaks and good separation.
Detection: Given the aromatic aniline (B41778) structure, UV detection would be suitable. A wavelength scan would be performed to determine the λmax (wavelength of maximum absorbance) for sensitive detection. A photodiode array (PDA) detector would be advantageous for monitoring peak purity.
Validation Parameters:
Following development, the method would be validated according to International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. Key validation parameters would include:
Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range.
Accuracy: Determined by spiking a known amount of the compound into a blank matrix and calculating the percent recovery.
Precision: Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Hypothetical HPLC Method Parameters:
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Detection in Complex Biological Matrices
For the detection and quantification of this compound in complex biological matrices such as cell lysates or tissue homogenates from ex vivo studies, a highly sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.
Sample Preparation:
Effective sample preparation is critical to remove interferences (e.g., proteins, lipids) and concentrate the analyte.
Protein Precipitation (PPT): A simple and common first step, using a cold organic solvent like acetonitrile or methanol (B129727).
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a sorbent bed to retain the analyte while interferences are washed away. The choice of sorbent (e.g., C18, mixed-mode cation exchange) would depend on the physicochemical properties of the compound.
LC-MS/MS Method Development:
The method would be developed in positive electrospray ionization (ESI+) mode, as the basic nitrogen atoms in the diazepane ring are readily protonated.
Tuning and Optimization: The compound would be infused directly into the mass spectrometer to determine the precursor ion ([M+H]+) and to optimize MS parameters such as capillary voltage and cone voltage.
Fragmentation: The precursor ion would be subjected to collision-induced dissociation (CID) to identify stable and abundant product ions for Multiple Reaction Monitoring (MRM). The transition with the highest intensity would be used for quantification, and a second transition for confirmation.
Chromatography: A rapid HPLC or UHPLC method would be developed to separate the analyte from matrix components that could cause ion suppression.
Hypothetical LC-MS/MS Parameters:
| Parameter | Proposed Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Internal Standard | A stable isotope-labeled version of the analyte |
Chiral Separation Techniques for Enantiomer Characterization (if applicable)
The 1,4-diazepane ring of this compound can adopt various conformations. If the ring inversion is restricted, and there is a stable chiral conformation, the compound could exist as a pair of enantiomers. A preliminary analysis of the molecular structure is required to confirm the presence of a chiral center or the potential for atropisomerism.
If the compound is determined to be chiral, developing a method to separate and quantify the individual enantiomers would be crucial, as they may exhibit different pharmacological activities.
Chiral Separation Strategies:
Chiral HPLC: This is the most common approach. It involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.
CSP Selection: A screening of various CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases would be conducted.
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) significantly impacts the separation and would be optimized for the selected CSP.
Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and provides higher efficiency than HPLC for chiral separations. It uses supercritical CO2 as the main mobile phase component, often with a polar co-solvent like methanol.
Hypothetical Chiral Separation Conditions:
| Parameter | Proposed HPLC Condition |
| Column | Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Stability Profiling under Diverse Research Conditions
Understanding the stability of this compound is essential for interpreting experimental results and for appropriate sample handling and storage.
In Vitro Chemical Stability:
The stability of the compound would be assessed in various buffers at different pH values (e.g., pH 4.0, 7.4, 9.0) and temperatures to understand its susceptibility to hydrolysis or other chemical degradation. Samples would be incubated for various time points, and the remaining amount of the parent compound would be quantified by the developed HPLC method.
Enzymatic Stability in Microsomal Preparations:
To predict its metabolic fate, the compound's stability would be evaluated in liver microsomes from different species (e.g., mouse, rat, human). This assay measures the rate of disappearance of the parent drug due to metabolism by cytochrome P450 (CYP) enzymes.
Assay Conditions: The compound would be incubated with liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots would be taken at several time points, and the reaction would be quenched with a cold organic solvent.
Analysis: The concentration of the remaining parent compound would be determined by LC-MS/MS.
Data Analysis: The rate of disappearance would be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint), which are important parameters for predicting in vivo metabolic clearance.
Hypothetical Microsomal Stability Data:
| Species | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 40 | 17.3 |
| Human | 65 | 10.7 |
Metabolic Pathway Characterization Enzymatic and in Vitro Studies
In Vitro Metabolic Stability Assessment in Isolated Enzyme Systems (e.g., Cytochrome P450, UGTs)
The initial step in characterizing the metabolic pathway of a compound is to assess its stability in the presence of key drug-metabolizing enzymes. This is typically performed using in vitro systems such as liver microsomes, S9 fractions, or recombinant enzymes. For 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, it is anticipated that the primary route of phase I metabolism would be mediated by the cytochrome P450 (CYP) superfamily of enzymes, given their central role in the metabolism of a vast array of drugs.
In a typical in vitro metabolic stability assay, the disappearance of the parent compound is monitored over time upon incubation with liver microsomes and necessary cofactors (e.g., NADPH for CYP-mediated reactions). The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). While specific data for this compound is not available, a hypothetical representation of such data is presented in Table 1.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Remaining Parent Compound (%) | 100, 85, 60, 35, 10 |
| In Vitro Half-life (t½) (min) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Further studies would involve incubation with specific recombinant CYP isoforms to identify the key enzymes responsible for its metabolism. Given the structure, CYP3A4, CYP2D6, and members of the CYP2C family are plausible candidates. Additionally, the potential for phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), would be assessed by including UDPGA in the incubation mixture.
Identification and Structural Elucidation of Major Metabolites via High-Resolution Mass Spectrometry
Following the confirmation of metabolic turnover, the next step is to identify the structure of the resulting metabolites. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), is a powerful tool for this purpose. By comparing the mass spectra of the parent compound and its metabolites, specific biotransformations can be identified based on the mass shifts.
For this compound, several metabolic pathways can be postulated based on its chemical structure:
Oxidation: This is a common metabolic route.
Hydroxylation of the aniline (B41778) ring: The aromatic ring is susceptible to hydroxylation, likely at the position ortho or meta to the amino group. The fluorine atom may influence the regioselectivity of this reaction.
N-Oxidation: The aniline nitrogen or the tertiary amine in the diazepane ring could undergo oxidation.
Oxidation of the diazepane ring: Carbon atoms within the diazepane ring could be hydroxylated.
N-Dealkylation: The N-methyl group on the diazepane ring is a prime candidate for enzymatic removal, leading to the formation of a secondary amine metabolite.
Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination of fluoroaromatic compounds has been observed and can lead to the formation of phenolic metabolites.
Table 2 presents a list of potential major metabolites of this compound that could be identified using HRMS.
Table 2: Potential Metabolites of this compound and Their Putative Biotransformations
| Metabolite | Biotransformation | Mass Shift from Parent |
|---|---|---|
| M1 | Aromatic Hydroxylation | +16 Da |
| M2 | N-Demethylation | -14 Da |
| M3 | Diazepane Ring Oxidation | +16 Da |
| M4 | N-Oxidation | +16 Da |
| M5 | N-Demethylation + Aromatic Hydroxylation | +2 Da |
| M6 | Defluorination and Hydroxylation | -2 Da |
This table is for illustrative purposes only and does not represent actual experimental data.
The exact structures of these metabolites would be further elucidated using tandem mass spectrometry (MS/MS), where the fragmentation pattern of each metabolite provides valuable structural information.
Characterization of Metabolizing Enzymes and Isoforms Involved
To pinpoint the specific enzymes responsible for the observed metabolic transformations, a series of in vitro experiments are typically conducted. These include:
Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual, recombinant CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can identify which enzymes are capable of metabolizing the drug.
Based on the metabolism of structurally similar compounds, it is hypothesized that CYP3A4 and CYP2D6 would play a significant role in the metabolism of this compound, particularly in the processes of N-demethylation and oxidation. The involvement of UGT isoforms, such as UGT1A1 and UGT2B7, would be investigated for the potential glucuronidation of hydroxylated metabolites.
Influence of Metabolites on Biological Activity (e.g., active metabolites, pro-drugs)
The formation of metabolites can have significant pharmacological consequences. Metabolites can be inactive, possess similar activity to the parent compound, have a different pharmacological profile, or even be responsible for toxicity. Therefore, it is crucial to evaluate the biological activity of the major metabolites.
Once the major metabolites are identified and, if possible, synthesized, they would be subjected to the same pharmacological assays as the parent compound. For example, if this compound is an antagonist for a specific receptor, its major metabolites would also be tested for their affinity and functional activity at that receptor.
Two key scenarios are of particular interest:
Pro-drugs: In some cases, the parent compound may be inactive and require metabolic activation to an active metabolite. While there is no indication that this compound is a pro-drug, this possibility would be explored by comparing the in vitro activity of the parent compound and its metabolites.
Pre Clinical Investigative Biological Studies Non Clinical/mechanism Focused
In Vitro Cell-Based Assays for Specific Biological Processes
There is no available data from in vitro cell-based assays examining the effects of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline on biological processes such as cell proliferation, migration, or apoptosis in any disease models. Typically, researchers would utilize a panel of cell lines relevant to a specific therapeutic area to assess a compound's activity. For instance, in oncology, cancer cell lines would be treated with the compound to determine its impact on their growth and survival. However, no such studies have been published for this specific molecule.
Target Engagement and Occupancy Studies in Isolated Primary Cells or Tissue Preparations
Information regarding the molecular target of this compound is not available. Target engagement and occupancy studies are crucial for confirming that a compound interacts with its intended biological target in a cellular context. These experiments often involve techniques such as cellular thermal shift assays (CETSA), radioligand binding assays, or sophisticated imaging techniques in isolated primary cells or tissue preparations. Without an identified target, these studies cannot be performed or reported.
Exploratory Pharmacodynamic Biomarker Evaluation in In Vivo Research Models
As there are no published in vivo studies on this compound in research models like rodents, there is no data on its pharmacodynamic effects. Such exploratory studies would typically measure changes in biomarkers—downstream molecular or cellular events—that indicate the compound is modulating its target and associated pathways within a living organism. The absence of this data means the physiological response to the compound remains uncharacterized.
Future Directions and Emerging Research Opportunities for 3 Fluoro 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
Elucidation of Novel Biological Targets or Off-Targets for Compound Utility
A primary avenue for future research is the identification of the biological targets of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline. The structural motifs of this compound, particularly the diazepine (B8756704) ring, are known to interact with a variety of receptors, with G-protein coupled receptors (GPCRs) being a prominent class. frontiersin.orgresearchgate.netnih.govrjraap.com For instance, derivatives of dibenzo[b,f] frontiersin.orgnih.govoxazepine, which share a similar seven-membered ring system, have been investigated for their activity at histamine (B1213489) and serotonin (B10506) receptors. nih.gov
Given the vastness of the chemical and biological space, in silico target prediction tools offer a powerful and cost-effective starting point for identifying potential protein interactions. creative-biolabs.com Web-based platforms like TargetHunter and CACTI utilize large chemogenomic databases to predict biological targets for small molecules based on structural similarity to compounds with known activities. nih.govbiorxiv.org Such computational approaches could generate hypotheses about the targets of this compound, which can then be validated experimentally. nih.gov These methods can also help in identifying potential off-targets, which is crucial for understanding the compound's broader pharmacological profile.
Development and Application as a Chemical Probe for Biological Discovery
Should this compound be found to have a specific and potent biological activity, it could serve as a valuable scaffold for the development of chemical probes. mskcc.org Chemical probes are essential tools for studying the function of proteins in their native cellular environments. mskcc.org The development of such probes would involve chemically modifying the parent compound to incorporate reporter tags, such as fluorescent dyes for microscopy or biotin (B1667282) for affinity purification-mass spectrometry, without compromising its binding to the target protein. mskcc.org
The aniline (B41778) group of this compound provides a convenient chemical handle for the attachment of these tags. The development of a suite of chemical probes based on this scaffold could enable detailed investigations into the biological roles of its targets, contributing to a deeper understanding of cellular processes. nih.govolemiss.edu
Rational Design of Next-Generation Analogues with Tuned Biological Properties
The principles of rational drug design can be applied to this compound to create next-generation analogues with improved biological properties, such as enhanced potency, selectivity, or metabolic stability. rjraap.com Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect its biological activity. blogspot.com
For example, SAR studies on diazepam and other benzodiazepines have revealed the importance of specific substituents on the diazepine ring for their pharmacological effects. blogspot.comfirsthope.co.in Similarly, systematic modifications to the fluoroaniline (B8554772) and diazepane moieties of this compound could be explored. The fluorine atom, for instance, can influence the compound's metabolic stability and binding affinity. nbinno.com Computational methods, such as molecular docking, can be used to guide the design of new analogues by predicting their binding interactions with target proteins. mdpi.com
Integration into High-Throughput Screening Libraries for Identification of New Biological Activities
High-throughput screening (HTS) of large and diverse compound libraries is a cornerstone of modern drug discovery. nih.gov The inclusion of novel and structurally unique scaffolds in these libraries is crucial for exploring new areas of chemical space and identifying hits for novel biological targets. nih.gov this compound, with its distinct chemical architecture, represents a valuable addition to HTS libraries.
The integration of this compound and a library of its derivatives into HTS campaigns could lead to the discovery of unexpected biological activities. nih.gov Advances in HTS technologies, including miniaturization and automation, allow for the rapid screening of millions of compounds, increasing the likelihood of identifying promising new leads for drug development. acs.org
Advancements in Synthetic Methodologies or Analytical Techniques Inspired by the Compound's Complexity
The synthesis of complex molecules like this compound can drive innovation in synthetic organic chemistry. The development of efficient and versatile synthetic routes to this compound and its analogues could lead to new methodologies for the construction of fluorinated anilines and substituted diazepanes. acs.orgresearchgate.netmdpi.comnih.gov For example, diversity-oriented synthesis strategies could be employed to rapidly generate a wide range of diazepine derivatives from a common intermediate. acs.orgacs.orgnih.gov
Furthermore, the analysis of this compound and its metabolites could spur the development of novel analytical techniques. The presence of a tertiary amine and a fluorinated aromatic ring presents unique analytical challenges and opportunities. llnl.gov Innovations in areas such as liquid chromatography, mass spectrometry, and chiral separation methods may be necessary for the detailed characterization of this compound and its derivatives in biological systems. researchgate.netresearchgate.netacs.org
Q & A
Basic Research Question
- Cell Viability Assays : Treat SH-SY5Y or PC12 cells with 1–100 μM compound for 24–48 hours. Assess viability via MTT assay (absorbance at 570 nm).
- Mechanistic Studies : Perform ROS detection (DCFH-DA probe) and caspase-3/7 activation assays. The fluorine atom may mitigate toxicity by reducing reactive metabolite formation .
What structural analogs of this compound are reported as c-Met or G9a inhibitors, and how do they differ?
Advanced Research Question
Key analogs include:
- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline : Higher c-Met inhibition (IC₅₀ ~5 nM) due to π-π stacking with Phe-1223 .
- Linezolid intermediates : The morpholinyl group (vs. diazepane) reduces G9a binding but improves blood-brain barrier penetration .
Comparative docking (Glide Score differences >2 kcal/mol) and MM-GBSA calculations highlight substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
